

(R)-3-Hydroxy Midostaurin: A Technical Guide to Binding Affinity and Kinase Inhibition

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Compound of Interest

Compound Name: (R)-3-Hydroxy Midostaurin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinase inhibition spectrum of **(R)-3-Hydroxy Midostaurin**, a major active metabolite of the multi-targeted kinase inhibitor Midostaurin. This document details quantitative inhibition data, experimental methodologies for its determination, and the relevant signaling pathways affected.

Introduction

Midostaurin is a potent, orally available, multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] Following administration, Midostaurin is metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP62221 and **(R)-3-Hydroxy Midostaurin** (also known as (R)-CGP52421).[2] These metabolites contribute significantly to the overall therapeutic effect of the parent drug. This guide focuses specifically on the (R)-epimer of 3-Hydroxy Midostaurin, providing detailed insights into its interaction with the human kinome.

Kinase Inhibition Spectrum and Binding Affinity

The inhibitory activity of **(R)-3-Hydroxy Midostaurin** has been characterized against a panel of kinases, revealing a broad spectrum of activity with potent inhibition of several key oncogenic drivers.

Quantitative Kinase Inhibition Data

The following table summarizes the available quantitative data on the kinase inhibition profile of **(R)-3-Hydroxy Midostaurin**. The data is primarily presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase Target	Mutant	IC50 (nM)	Reference
FLT3	ITD	200-400	[3]
FLT3	D835Y	200-400	[3]
FLT3	Wild-Type	Low Micromolar	[3]
SYK	20.8	[4]	

Cellular Proliferation Inhibition

The inhibitory effect of a mixture of the epimers (R)- and (S)-3-Hydroxy Midostaurin on the proliferation of various cell lines has also been assessed, with data presented as GI50 values (concentration for 50% growth inhibition).

Cell Line	Expressed Kinase	GI50 (nM)	Reference
BaF3	Tel-PDGFR β	63	[3]
BaF3	KIT D816V	320	[3]
BaF3	FLT3-ITD	650	[3]

While specific binding affinity data (Kd values) for **(R)-3-Hydroxy Midostaurin** are not readily available in the public domain, the low nanomolar IC50 values against key targets like FLT3 and SYK suggest a high binding affinity. For the parent compound, Midostaurin, a Kd value of 7.9 nM for FLT3 binding has been reported, providing a point of comparison.[5]

Experimental Protocols

The determination of kinase inhibition and binding affinity involves a variety of established biochemical and cellular assays. Below are detailed methodologies for key experiments

relevant to the characterization of **(R)-3-Hydroxy Midostaurin**.

Radiometric Kinase Assay for IC50 Determination

This biochemical assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive method for quantifying kinase activity and inhibition.

Principle: The assay quantifies the incorporation of ^{32}P from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ into a specific peptide or protein substrate by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Detailed Protocol:

- **Reaction Mixture Preparation:** Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl_2 , 2 mM DTT). To this buffer, add the purified recombinant kinase enzyme and its specific substrate (e.g., a synthetic peptide).
- **Compound Dilution:** Prepare serial dilutions of **(R)-3-Hydroxy Midostaurin** in the kinase buffer. A final DMSO concentration should be kept constant across all wells and should not exceed 1%.
- **Pre-incubation:** Add a fixed volume of the diluted inhibitor or vehicle control (DMSO) to the wells of a microplate. Subsequently, add the kinase/substrate mixture to each well and pre-incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding to the kinase.
- **Reaction Initiation:** Initiate the kinase reaction by adding a solution containing a mixture of non-radiolabeled ATP and $[\gamma\text{-}^{32}\text{P}]\text{ATP}$. The final ATP concentration should be at or near the K_m value for the specific kinase to ensure accurate IC50 determination.
- **Incubation:** Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), allowing for substrate phosphorylation.
- **Reaction Termination and Separation:** Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ is washed away.

- Detection and Data Analysis: Quantify the radioactivity on the filter membrane using a scintillation counter or a phosphorimager. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.^{[6][7]}

Surface Plasmon Resonance (SPR) for Binding Affinity (K_d) Determination

SPR is a label-free biophysical technique that allows for the real-time monitoring of molecular interactions, providing quantitative data on binding kinetics (association and dissociation rates) and affinity (K_d).

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte (e.g., **(R)-3-Hydroxy Midostaurin**) to a ligand (e.g., a purified kinase) that is immobilized on the chip.

Detailed Protocol:

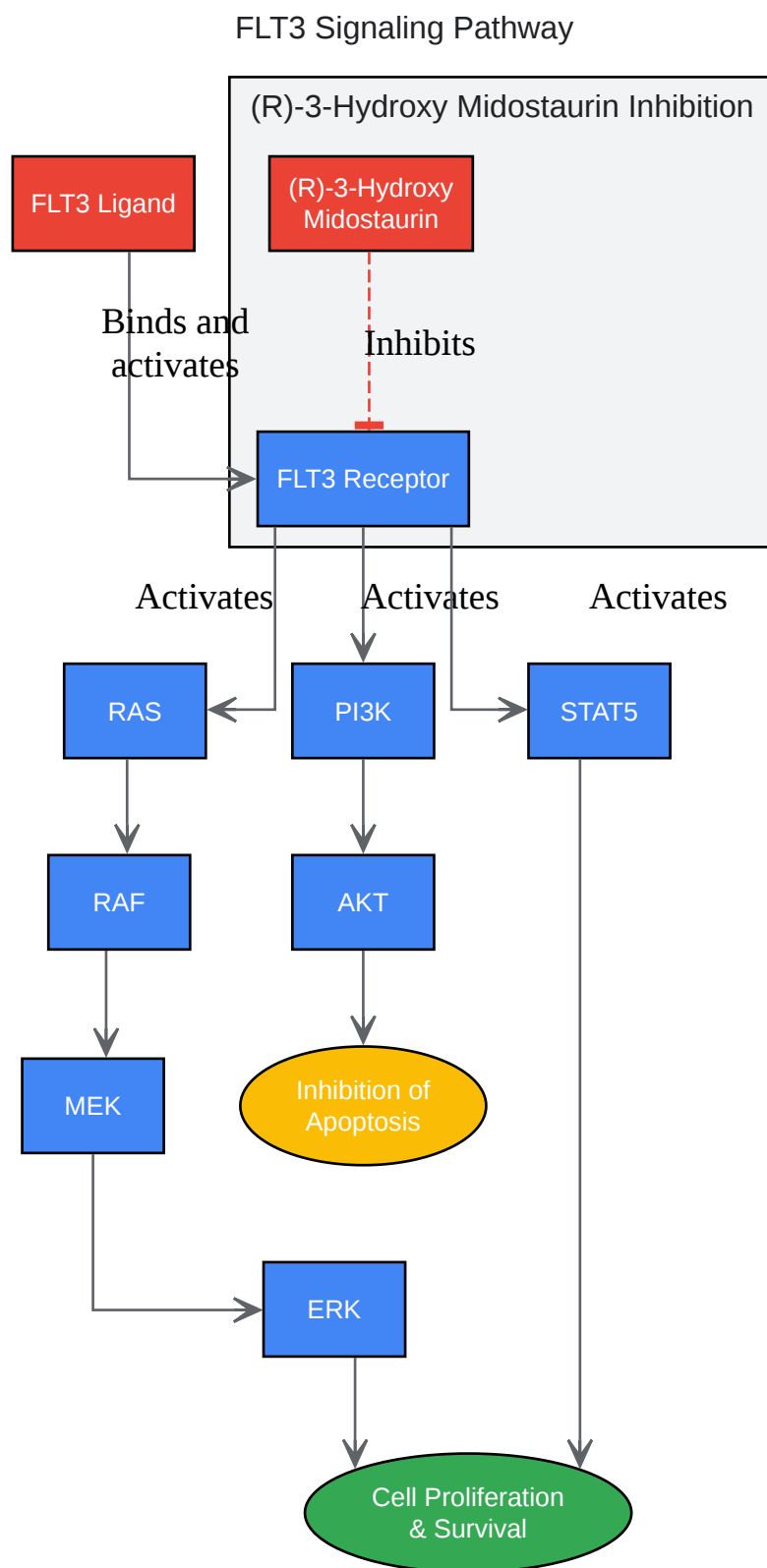
- Sensor Chip Preparation and Ligand Immobilization:
 - Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
 - Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - Inject the purified kinase solution in a low ionic strength buffer at a pH below its isoelectric point to promote covalent immobilization via primary amine groups.
 - Deactivate any remaining active esters on the surface by injecting ethanolamine.
 - A reference flow cell should be prepared in parallel, either left blank or with an irrelevant immobilized protein, to subtract non-specific binding and bulk refractive index changes.
- Analyte Preparation: Prepare a series of precise dilutions of **(R)-3-Hydroxy Midostaurin** in a suitable running buffer (e.g., HBS-EP buffer). The concentration range should typically span from at least 10-fold below to 10-fold above the expected K_d. A blank buffer injection (zero analyte concentration) is also required.

- Binding Measurement (Kinetic Analysis):
 - Inject the different concentrations of **(R)-3-Hydroxy Midostaurin** sequentially over the sensor chip surface at a constant flow rate.
 - Monitor the association phase in real-time as the analyte binds to the immobilized kinase.
 - After the association phase, switch back to the running buffer to monitor the dissociation phase.
- Surface Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.
- Data Analysis:
 - The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
 - The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
 - This fitting process yields the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).^{[8][9]}

Signaling Pathways and Experimental Workflows

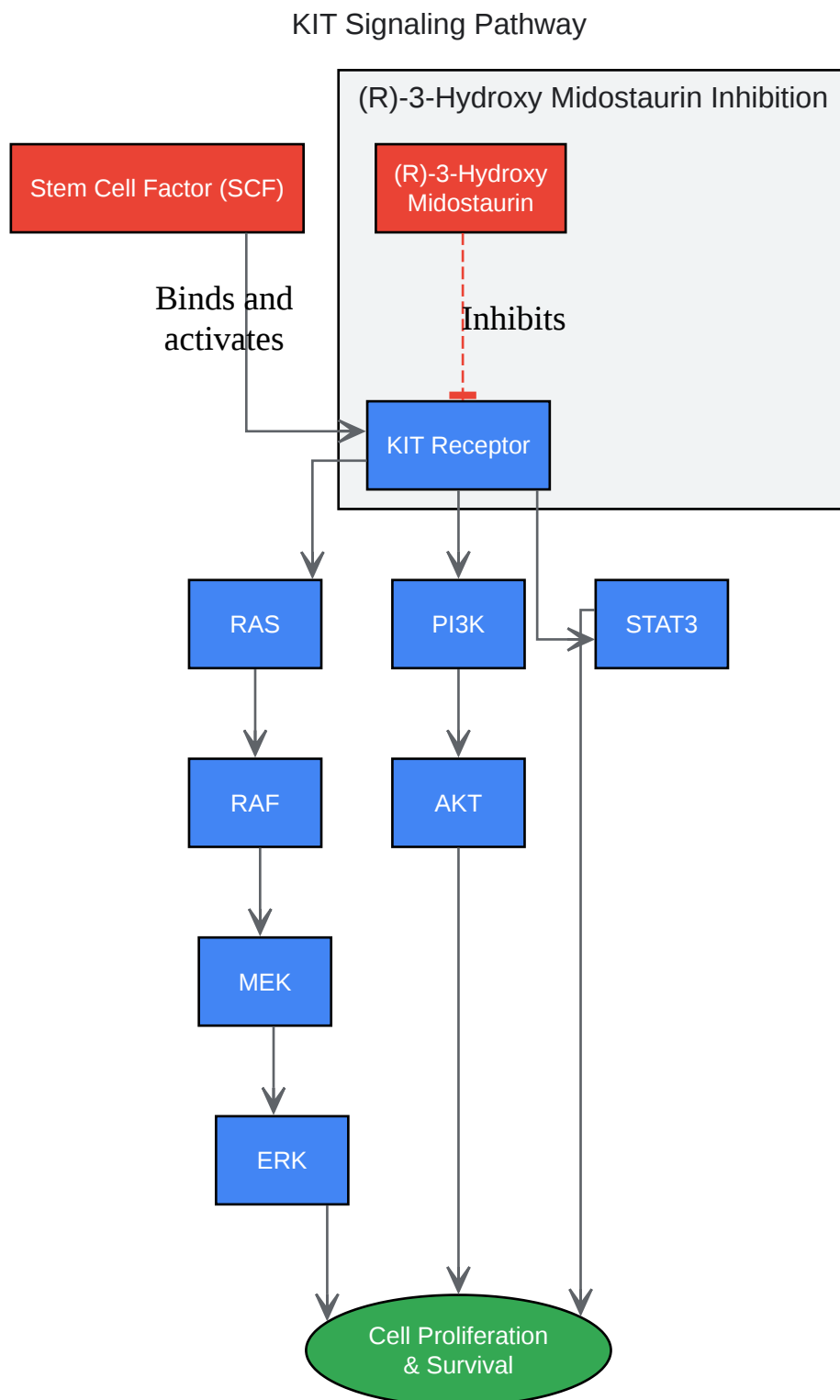
(R)-3-Hydroxy Midostaurin, similar to its parent compound, exerts its effects by inhibiting key signaling pathways that are often dysregulated in cancer. The following diagrams illustrate these pathways and a general workflow for kinase inhibitor profiling.

Signaling Pathway Diagrams



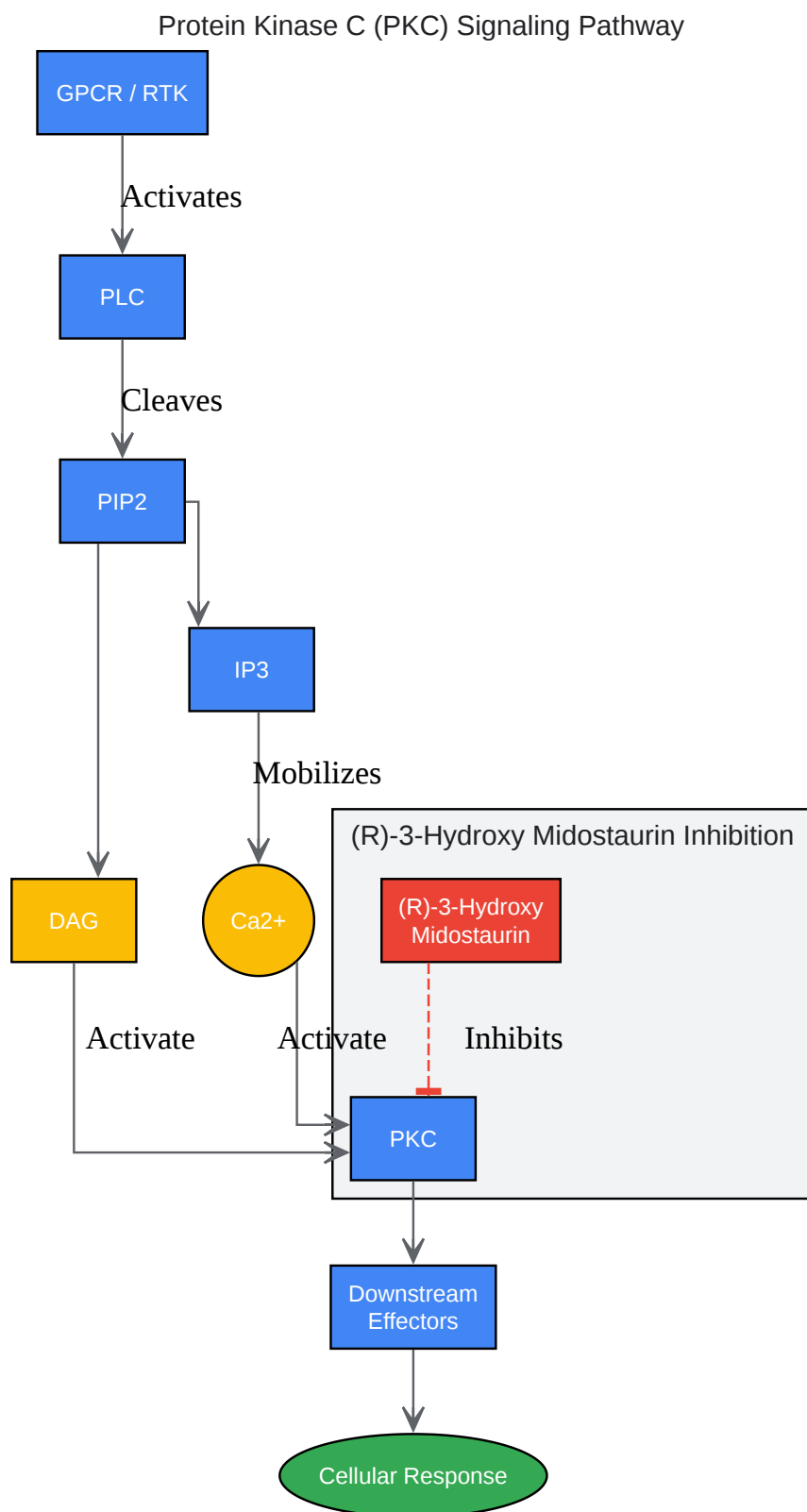
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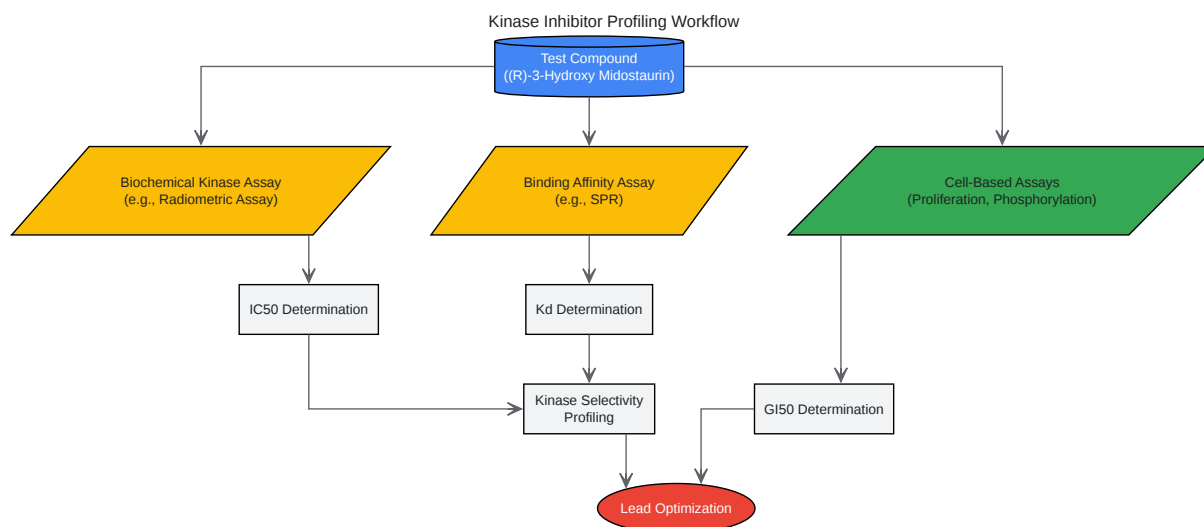
Caption: Simplified FLT3 signaling pathway and the inhibitory action of **(R)-3-Hydroxy Midostaurin**.



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Caption: Overview of the KIT signaling cascade and its inhibition.





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